(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Description
Structural Classification and IUPAC Nomenclature
Core Oxazolone Framework
The molecular backbone of (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is derived from 4,5-dihydro-1,3-oxazol-5-one, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The oxazolone ring is unsaturated at the 4,5-position, contributing to its planar geometry and conjugation-dependent reactivity. The "5-one" suffix denotes a ketone group at position 5, which influences the compound’s electronic properties and potential for nucleophilic addition reactions.
Substituent Analysis and IUPAC Breakdown
The IUPAC name systematically describes the compound’s substituents:
- Position 2 : A phenyl group (-C6H5) attached to the oxazolone ring.
- Position 4 : An ethylidene group (-CH=CH-) substituted with a 2-(2,4-dichlorophenoxy) moiety and a dimethylamino group (-N(CH3)2). The ethylidene bridge is further specified by the (4Z) stereodescriptor, indicating the spatial arrangement of substituents around the double bond.
The full chemical formula, C19H16Cl2N2O3, corresponds to a molecular weight of 391.25 g/mol. Predicted physicochemical properties include a density of 1.32 g/cm³ and a boiling point of 493.5°C, though experimental validation is required.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H16Cl2N2O3 | |
| Molecular Weight | 391.25 g/mol | |
| CAS Registry Number | 866010-30-2 | |
| Predicted Density | 1.32 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 493.5 ± 55.0 °C |
Properties
IUPAC Name |
(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-23(2)15(11-25-16-9-8-13(20)10-14(16)21)17-19(24)26-18(22-17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPZBCJLGSPHLE-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy intermediate.
Introduction of the dimethylamino group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Cyclization to form the oxazol-5-one ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazol-5-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the class of oxazolone derivatives , which are heterocyclic compounds known for their diverse biological activities. The unique structural features of this compound include:
- Dichlorophenoxy group : This moiety is often associated with herbicidal activity and may contribute to the compound's biological profile.
- Dimethylamino group : This functional group can enhance solubility and bioactivity.
- Oxazolone moiety : Known for its role in various chemical reactions and interactions with biological targets.
The synthesis of this compound typically involves several key steps, including controlled chemical reactions under specific conditions to optimize yields. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Research indicates that compounds similar to (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one exhibit various biological activities. Potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural components that can interact with microbial cells.
- Anti-cancer Potential : Similar oxazolone derivatives have shown promise in cancer research, acting through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases .
Material Science Applications
In addition to its medicinal applications, (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has potential uses in material science:
- Polymer Chemistry : Its ability to form stable bonds can be harnessed in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
- Antimicrobial Studies : A case study demonstrated that derivatives of oxazolones exhibited significant antimicrobial activity against a range of pathogens. This suggests that (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one could be explored further as a potential antimicrobial agent .
- Cancer Research : In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways. Further research is needed to understand the specific pathways affected by this compound .
- Material Properties : Research into the polymerization of oxazolone derivatives indicates that they can enhance the mechanical properties of polymers when used as additives or cross-linking agents. This application is particularly relevant in developing durable materials for industrial use.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following oxazol-5-one derivatives share structural similarities but differ in substituents, leading to divergent properties:
Physicochemical Properties
Spectral Characteristics
- NMR: Target Compound: Expected aromatic proton signals for dichlorophenyl (δ 7.2–7.6 ppm) and dimethylamino (δ 2.8–3.2 ppm for N(CH₃)₂). Dimethoxy Analogue : Methoxy protons at δ 3.7–3.9 ppm; absence of chlorine shifts .
- IR :
- All compounds show C=O stretching (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .
Biological Activity
(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, also known by its CAS number 866010-30-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various biological contexts.
The molecular formula of this compound is , with a molar mass of 391.25 g/mol. It has a predicted boiling point of approximately 493.5 °C and a density of about 1.32 g/cm³ .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the oxazolone derivatives, including the compound . The synthesis of new N-acyl-α-amino ketones and their evaluation against various microbial strains revealed significant antibacterial activity. For instance, compounds similar to (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one demonstrated minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4b | Bacillus subtilis | 62.5 |
| 4b | Staphylococcus aureus | 62.5 |
| 4b | Escherichia coli | 125 |
Antibiofilm Activity
In addition to antimicrobial effects, the compound exhibited antibiofilm activity against Enterococcus faecium biofilms. However, it was noted that certain modifications to the chemical structure could enhance or diminish this activity .
Toxicity Studies
Toxicity assessments conducted on Daphnia magna and Saccharomyces cerevisiae indicated that while some derivatives showed low toxicity levels, others exhibited higher toxicity correlated with the presence of halogen atoms in their structures . The predictive analyses suggested that halogen-free variants could be promising candidates for further anticancer investigations due to their lower toxicity profiles.
Table 2: Toxicity Data
| Compound | Organism | Toxicity Level |
|---|---|---|
| Oxazolone Derivative | Daphnia magna | <30% lethality after 24h |
| Oxazolone Derivative | Saccharomyces cerevisiae | Low toxicity observed |
Case Studies
A study published in Molecules evaluated various oxazolone derivatives for their biological activities. The findings indicated that modifications on the phenyl moiety significantly influenced both antimicrobial and toxicological profiles . Furthermore, structural comparisons with known pharmacological targets suggested potential pathways for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key steps to optimize the synthetic yield of (4Z)-4-[...]-5-one?
- Methodology :
- Solvent selection : Use DMSO for higher solubility of intermediates, as shown in hydrazide reflux reactions (65% yield) .
- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but requires careful distillation to avoid decomposition .
- Workup : Ice-water quenching and ethanol recrystallization enhance purity .
Q. How to confirm the structural identity of this compound post-synthesis?
- Characterization workflow :
- X-ray crystallography : Resolve Z-configuration via single-crystal analysis (mean C–C bond length: 0.002 Å; R factor < 0.05) .
- Spectroscopy : Use NMR to verify dimethylamino protons (δ 2.8–3.2 ppm) and IR for oxazolone C=O stretches (~1750 cm) .
- Elemental analysis : Validate C/H/N/S ratios (e.g., Vario MICRO CHNS analyzer) with <0.3% deviation .
Advanced Research Questions
Q. How to analyze stereochemical stability under varying reaction conditions?
- Experimental design :
- Thermal studies : Monitor Z→E isomerization via -NMR at 60°C in DMSO-d; compare coupling constants (e.g., vinyl protons J = 10–12 Hz for Z-isomer) .
- pH-dependent stability : Test in acidic (glacial acetic acid) vs. basic (NaOAc) media; track configurational shifts via UV-Vis (λ~300 nm for conjugated systems) .
Q. What mechanistic pathways explain substituent-dependent reactivity in nucleophilic substitutions?
- Case study :
- Halogen substitution : React with NaOMe in THF; 2,4-dichlorophenoxy groups undergo meta-directed nucleophilic attack (SNAr) faster than para-fluorophenyl analogs .
- Kinetic analysis : Use HPLC to quantify intermediates (e.g., dichlorobenzoyl chloride acylation byproducts) and propose a stepwise vs. concerted mechanism .
Q. How to resolve contradictions in biological activity data across cell lines?
- Assay design :
- Control experiments : Include non-polar analogs to isolate oxazolone-specific effects (e.g., cytotoxicity in MCF-7 vs. HEK293) .
- Dose-response curves : Use Hill slopes to differentiate receptor-mediated (steep slopes) vs. non-specific (shallow slopes) interactions .
Q. What strategies isolate and characterize minor byproducts during large-scale synthesis?
- Chromatographic methods :
- Prep-HPLC : Separate byproducts (e.g., triphenylphosphine oxide) using C18 columns (ACN/water gradient) .
- MS/MS fragmentation : Identify unexpected adducts (e.g., [M+Na] ions) via high-resolution Q-TOF .
Data Analysis & Validation
Q. How to validate computational models predicting the compound’s redox behavior?
- Experimental cross-check :
- Cyclic voltammetry : Measure oxidation potentials (e.g., E ~1.2 V vs. Ag/AgCl) and compare with DFT-calculated HOMO energies .
- EPR spectroscopy : Detect radical intermediates during LiAlH reductions to confirm proposed mechanisms .
Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?
- Root-cause analysis :
- Polymorphism : Screen crystals from ethanol vs. DMF; compare unit cell parameters (e.g., monoclinic vs. triclinic systems) .
- Dynamic effects : Use VT-NMR to assess conformational flexibility in solution vs. rigid crystal lattices .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
